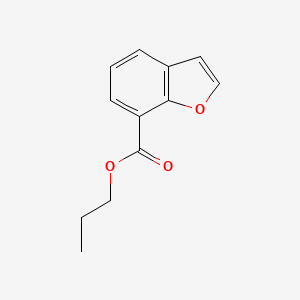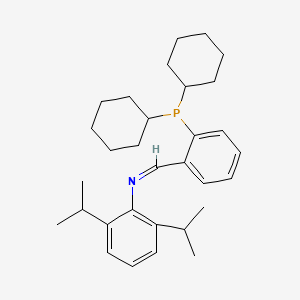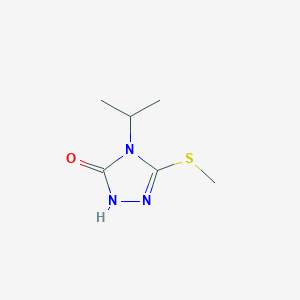![molecular formula C10H12N2O2 B12891005 (2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an ethoxy group at the 2-position, and a methanamine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethoxy and methanamine groups. One common method involves the reaction of 2-aminophenol with ethyl chloroformate to form the ethoxy-substituted intermediate. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring. Finally, the methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzo[d]oxazole: Similar structure but with a phenyl group instead of an ethoxy group.
2-Methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethoxy group.
2-Chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of both the ethoxy and methanamine groups, which confer specific chemical and biological properties. The ethoxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes, while the methanamine group provides a site for further chemical modifications .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2-ethoxy-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C10H12N2O2/c1-2-13-10-12-9-7(6-11)4-3-5-8(9)14-10/h3-5H,2,6,11H2,1H3 |
Clave InChI |
MUYRBMQENDRFQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=CC=C2O1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




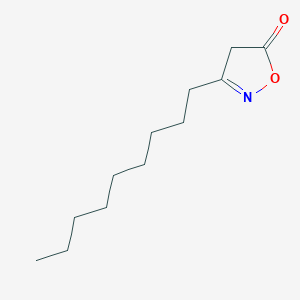
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)

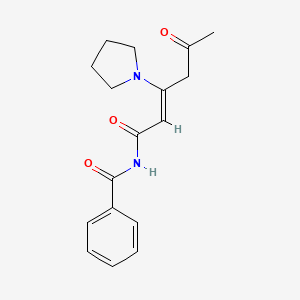

![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)

